Delanzomib

Catalog No.
S549048
CAS No.
847499-27-8
M.F
C21H28BN3O5
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delanzomib

CAS Number

847499-27-8

Product Name

Delanzomib

IUPAC Name

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C21H28BN3O5

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1

InChI Key

SJFBTAPEPRWNKH-CCKFTAQKSA-N

SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CEP18770; CEP 18770; CEP-18770; Delanzomib

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Description

The exact mass of the compound Delanzomib is 413.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. It belongs to the ontological category of C-terminal boronic acid peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

Delanzomib acts by inhibiting the spindle checkpoint protein kinase 2 (Bub1B), which plays a critical role in cell mitosis. By inhibiting Bub1B, delanzomib disrupts the mitotic checkpoint, leading to cell cycle arrest and ultimately cell death [1]. This mechanism holds promise for targeting cancer cells that rely on uncontrolled proliferation for survival.

*Source: [1] Liu, S., Luo, Y., Wang, T., Song, T., Zou, H., & Wei, S. (2017). Delanzomib (VX-770): A Novel Aurora B Kinase Inhibitor as an Anticancer Agent. Acta Pharmaceutica Sinica B, 7(6), 661-667.

Preclinical Studies:

Delanzomib has demonstrated promising anti-tumor activity in various preclinical studies, including cell line models and animal models of cancer. Studies have shown that delanzomib can effectively inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and improve overall survival in animal models [2, 3].

*Source: [2] Sun, Y., Luo, Y., Liu, S., Li, W., Song, T., & Wei, S. (2018). Delanzomib (VX-770) inhibits hepatocellular carcinoma cell proliferation and tumor growth in vivo. Biochemical Pharmacology, 155, 232-240. *Source: [3] Wang, T., Song, T., Liu, S., Luo, Y., & Wei, S. (2017). Delanzomib (VX-770) exerts potent antitumor activity and enhances the efficacy of paclitaxel in non-small cell lung cancer. Marine Drugs, 15(12), 392.

Clinical Trials:

Delanzomib is currently being evaluated in clinical trials for various cancers, including multiple myeloma, acute myeloid leukemia (AML), and hepatocellular carcinoma (HCC) [4]. These trials aim to assess the safety, efficacy, and optimal dosing regimen of delanzomib, alone or in combination with other therapies.

*Source: [4] ClinicalTrials.gov. (2024, March 15). Retrieved from

Delanzomib is a novel, orally active proteasome inhibitor that belongs to the class of boronate-based compounds. Its chemical formula is C21H28BN3O5, and it is known for its ability to selectively inhibit the chymotrypsin-like activity of the proteasome, which plays a critical role in protein degradation and regulation of various cellular processes . Delanzomib has been investigated primarily for its therapeutic potential in treating hematological malignancies such as multiple myeloma and solid tumors .

Delanzomib acts as a proteasome inhibitor, specifically targeting the chymotrypsin-like activity of the 26S proteasome []. Proteasomes are cellular complexes responsible for degrading proteins. By inhibiting this process, Delanzomib disrupts protein homeostasis in cancer cells, leading to cell death (apoptosis). Additionally, Delanzomib may suppress the NF-κB pathway, a critical signaling cascade involved in cancer cell survival and proliferation [].

Delanzomib functions through reversible inhibition of the proteasome's catalytic activities. The boronic acid moiety in its structure allows it to form covalent bonds with the active site threonine residue of the proteasome. This interaction inhibits the breakdown of ubiquitinated proteins, leading to an accumulation of pro-apoptotic factors and ultimately triggering apoptosis in cancer cells .

Delanzomib exhibits significant antitumor activity, particularly against multiple myeloma and breast cancer cell lines. It has been shown to sensitize cancer cells to conventional chemotherapeutic agents, such as doxorubicin, enhancing their efficacy . The compound induces apoptosis by activating various signaling pathways, including those involving p53 and MAPK, which are crucial for cell cycle regulation and apoptosis .

The synthesis of delanzomib involves several key steps:

  • Formation of Boronic Acid Derivative: The initial step typically involves the reaction of a suitable boronic acid with an amine component.
  • Coupling Reactions: Subsequent coupling reactions are performed to construct the core structure, often utilizing standard peptide coupling techniques.
  • Purification: The final product is purified using methods such as column chromatography to ensure high purity levels necessary for biological testing.

These synthetic routes are designed to yield delanzomib with minimal by-products and high efficiency .

Delanzomib has primarily been explored for:

  • Cancer Therapy: It is being investigated in clinical trials for treating multiple myeloma and solid tumors like breast cancer.
  • Combination Therapies: Its ability to enhance the effects of other chemotherapeutic agents makes it a candidate for combination therapies aimed at improving treatment outcomes in resistant cancers .

Research indicates that delanzomib interacts synergistically with other drugs, such as ritonavir, enhancing its antitumor effects while potentially reducing toxicity . Interaction studies have demonstrated that combining delanzomib with conventional chemotherapeutics can lead to increased apoptosis in cancer cells compared to monotherapy .

Several compounds share structural or functional similarities with delanzomib. Here’s a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionUnique Features
BortezomibProteasome InhibitorReversible inhibitor of proteasomeFirst-in-class proteasome inhibitor; FDA-approved
CarfilzomibProteasome InhibitorIrreversible inhibitor of proteasomeMore potent than bortezomib; used in refractory cases
IxazomibProteasome InhibitorOral proteasome inhibitorApproved for multiple myeloma; less neurotoxicity

Delanzomib is distinguished by its specific targeting of the chymotrypsin-like activity of the proteasome while maintaining a reversible interaction profile. This may lead to a different side effect profile compared to irreversible inhibitors like carfilzomib .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

413.2122012 g/mol

Monoisotopic Mass

413.2122012 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6IF28942WO

Pharmacology

Delanzomib is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. Delanzomib represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.

MeSH Pharmacological Classification

Proteasome Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Other CAS

847499-27-8

Wikipedia

Delanzomib

Dates

Modify: 2023-08-15
1. Fuchs, Ota. Proteasome inhibition as a therapeutic strategy in patients with multiple myeloma. Multiple Myeloma (2009), 101-125. CODEN: 69MVM2 AN 2010:737549
2. Genin, E.; Reboud-Ravaux, M.; Vidal, J. Proteasome inhibitors: recent advances and new perspectives in medicinal chemistry. Current Topics in Medicinal Chemistry (Sharjah, United Arab Emirates) (2010), 10(3), 232-256. CODEN: CTMCCL ISSN:1568-0266. CAN 152:516315 AN 2010:423458
3. Sanchez, Eric; Li, Mingjie; Steinberg, Jeffrey A.; Wang, Cathy; Shen, Jing; Bonavida, Benjamin; Li, Zhi-Wei; Chen, Haiming; Berenson, James R. The proteasome inhibitor CEP-18770 enhances the anti-myeloma activity of bortezomib and melphalan. British Journal of Haematology (2010), 148(4), 569-581. CODEN: BJHEAL ISSN:0007-1048. AN 2010:353952
4. Dick, Lawrence R.; Fleming, Paul E. \Building on bortezomib: second-generation proteasome inhibitors as anti-cancer therapy. Drug Discovery Today (2010), 15(5/6), 243-249. CODEN: DDTOFS ISSN:1359-6446. AN 2010:318415
5. Ruggeri, Bruce; Miknyoczki, Sheila; Dorsey, Bruce; Hui, Ai-Min. The development and pharmacology of proteasome inhibitors for the management and treatment of cancer. Advances in Pharmacology (San Diego, CA, United States) (2009), 57(Contemporary Aspects of Biomedical Research: Drug Discovery), 91-135. CODEN: ADPHEL ISSN:1054-3589. AN 2010:62762
6. Chen-Kiang, Selina; Di Liberto, Maurizio; Huang, Xiangao. Targeting CDK4 and CDK6 kinases or genes thereof in cancer therapy for sensitizing drug-resistant tumors. PCT Int. Appl. (2009), 149pp. CODEN: PIXXD2 WO 2009061345 A2 20090514 CAN 150:531264 AN 2009:586623
7. Rickles, Richard; Lee, Margaret S. Use of adenosine A2A receptor agonists and phosphodiesterase (PDE) inhibitors for the treatment of B-cell proliferative disorders, and combinations with other agents. PCT Int. Appl. (2009), 70 pp. CODEN: PIXXD2 WO 2009011893 A2 20090122 CAN 150:160095 AN 2009:86451
8. Rickles, Richard; Pierce, Laura; Lee, Margaret S. Combinations for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 79pp. CODEN: PIXXD2 WO 2009011897 A1 20090122 CAN 150:160094 AN 2009:83374
9. Hoveyda, Hamid; Fraser, Graeme L.; Benakli, Kamel; Beauchemin, Sophie; Brassard, Martin; Drutz, David; Marsault, Eric; Ouellet, Luc; Peterson, Mark L.; Wang, Zhigang. Preparation and methods of using macrocyclic modulators of the ghrelin receptor. U.S. Pat. Appl. Publ. (2008), 178pp. CODEN: USXXCO US 2008194672 A1 20080814 CAN 149:288945 AN 2008:975261
10. Piva, Roberto; Ruggeri, Bruce; Williams, Michael; Costa, Giulia; Tamagno, Ilaria; Ferrero, Dario; Giai, Valentina; Coscia, Marta; Peola, Silvia; Massaia, Massimo; Pezzoni, Gabriella; Allievi, Cecilia; Pescalli, Nicoletta; Cassin, Mara; di Giovine, Stefano; Nicoli, Paola; de Feudis, Paola; Strepponi, Ivan; Roato, Ilaria; Ferracini, Riccardo; Bussolati, Benedetta; Camussi, Giovanni; Jones-Bolin, Susan; Hunter, Kathryn; Zhao, Hugh; Neri, Antonino; Palumbo, Antonio; Berkers, Celia; Ovaa, Huib; Bernareggi, Alberto; Inghirami, Giorgio. CEP-18770: a novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib. Blood (2008), 111(5), 2765-2775. CODEN: BLOOAW ISSN:0006-4971. CAN 149:486154 AN 2008:292777

Explore Compound Types